molecular formula C14H26N2 B3349319 7,15-Diazadispiro[5.1.5.3]hexadecane CAS No. 21430-14-8

7,15-Diazadispiro[5.1.5.3]hexadecane

Cat. No.: B3349319
CAS No.: 21430-14-8
M. Wt: 222.37 g/mol
InChI Key: ZOSPIRSWAQIPSU-UHFFFAOYSA-N
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Description

7,15-Diazadispiro[5.1.5.3]hexadecane: is a complex organic compound characterized by its unique spirocyclic structure This compound features two nitrogen atoms incorporated into a spirocyclic framework, making it an interesting subject for theoretical and pharmacological studies

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,15-Diazadispiro[5.1.5.3]hexadecane involves the reduction of bis-(1-cyanocyclohexyl)-amine using lithium aluminum hydride (LAH). This reduction yields a mixture of the desired compound and its derivatives. For the exclusive preparation of this compound, the bis-(1-cyanocyclohexyl)-amine is treated with concentrated sulfuric acid to produce the corresponding 14,16-dioxohexadecane, which is then reduced with LAH .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically follows the laboratory procedures mentioned above. Scaling up these methods would require optimization of reaction conditions to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 7,15-Diazadispiro[5.1.5.3]hexadecane undergoes several types of reactions, primarily involving its sterically hindered nitrogen atoms. These reactions include:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as cyanogen bromide, nitrosyl chloride, sulfur dichloride, and chlorine are used under controlled conditions to achieve the desired substitutions.

    Addition Reactions: Carbodiimides and isothiocyanates are used to form adducts with the 14-imino derivative.

Major Products: The major products formed from these reactions include various substituted derivatives of 7,15-Diazadispiro[515

Scientific Research Applications

Chemistry: 7,15-Diazadispiro[5.1.5.3]hexadecane is used as a starting material for theoretical studies and the synthesis of stable free radicals. Its unique structure makes it a valuable compound for studying steric effects and reactivity in organic chemistry .

Biology and Medicine: The compound’s derivatives have potential applications in pharmacology due to their unique structural features. Research into these derivatives may lead to the development of new therapeutic agents.

Industry: In industrial applications, this compound and its derivatives can be used as intermediates in the synthesis of more complex molecules, potentially leading to the development of new materials with specialized properties.

Mechanism of Action

The mechanism of action of 7,15-Diazadispiro[5.1.5.3]hexadecane primarily involves its sterically hindered nitrogen atoms. These nitrogen atoms can participate in various chemical reactions, leading to the formation of different derivatives. The molecular targets and pathways involved depend on the specific derivative and its intended application. For example, the 14-imino derivative reacts with carbodiimides and isothiocyanates, forming adducts that can be studied for their potential biological activity .

Comparison with Similar Compounds

    Piperazine: A simpler cyclic compound with two nitrogen atoms, used in various pharmaceutical applications.

    1,4-Diazabicyclo[2.2.2]octane: Another nitrogen-containing bicyclic compound, often used as a catalyst in organic synthesis.

    Spermidine: A naturally occurring polyamine with a structure that includes multiple nitrogen atoms, involved in cellular processes.

Uniqueness: 7,15-Diazadispiro[5153]hexadecane is unique due to its spirocyclic structure, which imparts significant steric hindrance to its nitrogen atoms This steric hindrance influences its reactivity and makes it an interesting subject for theoretical and practical studies in organic chemistry

Properties

IUPAC Name

7,15-diazadispiro[5.1.58.36]hexadecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2/c1-3-7-13(8-4-1)11-15-12-14(16-13)9-5-2-6-10-14/h15-16H,1-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSPIRSWAQIPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNCC3(N2)CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70574122
Record name 7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70574122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21430-14-8
Record name 7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70574122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a similar manner, 1,9-dimethyl-7,15-diazadispiro[5,1,5,3]hexadecane is prepared by substituting for 7,15-diazadispiro[5,1,5,3]hexadecane-14,16-dione an equivalent amount of 1,9-dimethyl-7,15-diazadispiro[5,1,5,3]hexadecane-14,16-dione.
Name
1,9-dimethyl-7,15-diazadispiro[5,1,5,3]hexadecane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1,9-dimethyl-7,15-diazadispiro[5,1,5,3]hexadecane-14,16-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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